Nanomolar Cytotoxicity vs. Cephalotaxine in KB Cells
Harringtonolide demonstrates superior cytotoxicity against KB human nasopharyngeal carcinoma cells compared to the cephalotaxine alkaloid harringtonine and standard chemotherapeutic agents. In a direct comparative assay, Harringtonolide exhibited an IC50 of 43 nM, which is approximately 1.7-fold more potent than harringtonine (IC50 = 71 nM), 3.5-fold more potent than camptothecin (IC50 = 150 nM), and 10.9-fold more potent than 5-fluorouracil (IC50 = 470 nM) [1].
| Evidence Dimension | Cytotoxicity (IC50) against KB human nasopharyngeal carcinoma cells |
|---|---|
| Target Compound Data | 43 nM |
| Comparator Or Baseline | Harringtonine (71 nM), Camptothecin (150 nM), 5-Fluorouracil (470 nM) |
| Quantified Difference | 1.7-fold more potent than harringtonine; 3.5-fold more potent than camptothecin; 10.9-fold more potent than 5-fluorouracil |
| Conditions | In vitro cytotoxicity assay on KB cell line |
Why This Matters
For procurement decisions in oncology research, this quantifiable potency advantage over both a related Cephalotaxus alkaloid and clinically established chemotherapeutics directly justifies the selection of Harringtonolide for studies requiring nanomolar-range cytotoxicity.
- [1] Evanno, L.; Jossang, A.; Nguyen-Pouplin, J.; Delaroche, D.; Herson, P.; Bodo, B. Further studies of the norditerpene (+)-harringtonolide isolated from Cephalotaxus harringtonia var. drupacea: absolute configuration, cytotoxic and antifungal activities. Planta Med. 2008, 74, 870–872. View Source
